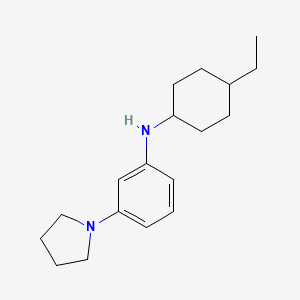

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

Description

N-(4-Ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is a pyrrolidine-containing aniline derivative with a cyclohexyl substituent at the 4-position of the aniline nitrogen. This compound is classified under the pyrrolidine family, which is widely utilized in pharmaceutical and fine chemical applications due to its versatile nitrogen-containing heterocyclic structure . Notably, commercial availability of this compound has been discontinued, as indicated by supplier databases . Its molecular formula is C₁₈H₂₇N₂, with a molecular weight of 271.4 g/mol (calculated from for a closely related analog). The ethyl group on the cyclohexyl ring and the pyrrolidine moiety at the 3-position of the aniline core contribute to its unique physicochemical properties, including lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(4-ethylcyclohexyl)-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2/c1-2-15-8-10-16(11-9-15)19-17-6-5-7-18(14-17)20-12-3-4-13-20/h5-7,14-16,19H,2-4,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPODSQWCGAUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-ethylcyclohexylamine with 3-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Substituent Effects on Physicochemical Properties

- Cyclohexyl Substituents: The 4-ethylcyclohexyl group in the target compound increases lipophilicity compared to analogs with methyl groups (e.g., 4-methylcyclohexyl in and 2-methylcyclohexyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Aniline Substituents: The 3-pyrrolidin-1-yl group is conserved across all analogs, contributing to hydrogen-bond acceptor capacity (2 H-bond acceptors) . Compounds like 36b introduce additional phenoxy and pyrrolidin-1-ylpropoxy groups, increasing molecular weight (455.6 g/mol) and H-bond acceptors (4), which may improve target engagement but reduce bioavailability.

Stability and Commercial Availability

- Fluorinated analogs (e.g., 33b and 37b in ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, as evidenced by 19F NMR signals at -76.55 ppm .

Biological Activity

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is a compound that has garnered interest in various fields, including pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by its aniline structure with a pyrrolidine moiety, which may influence its biological properties. The synthesis typically involves the reaction of 3-aniline derivatives with pyrrolidine and cyclohexyl derivatives. Although specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using well-established methods in organic chemistry, such as nucleophilic substitution reactions and coupling reactions.

1. Pharmacological Properties

Preliminary studies suggest that this compound may exhibit significant pharmacological activities, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have shown potential as:

- Selective Androgen Receptor Modulators (SARMs) : SARMs are known to selectively stimulate androgen receptors, which can lead to muscle growth and fat loss without the side effects associated with anabolic steroids. Research indicates that modifications in the aniline structure can enhance binding affinity to androgen receptors, suggesting that this compound could possess similar properties .

2. Neurotransmitter Interaction

There is evidence that compounds containing pyrrolidine rings can interact with dopamine and serotonin receptors, influencing mood and cognitive functions. The biological activity of this compound may extend to these neurotransmitter systems, potentially offering therapeutic avenues for mood disorders or cognitive enhancement .

Case Study 1: Androgen Receptor Modulation

In a study investigating SARMs, compounds structurally related to this compound demonstrated significant inhibition of tumor growth in androgen-sensitive breast cancer models. The results indicated that these compounds could effectively reduce tumor weight by over 90% compared to control treatments . This suggests a promising role for this compound in cancer therapeutics.

Case Study 2: Neuroprotective Effects

A related study explored the neuroprotective effects of pyrrolidine-containing compounds in models of neurodegeneration. The findings indicated that such compounds could enhance synaptic plasticity and improve cognitive function in animal models . While specific data on this compound is limited, its structural similarities suggest potential neuroprotective properties.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.